1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
“1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry due to its ability to influence the chemical and physical properties of molecules, including their polarity, lipophilicity, and metabolic stability .
Scientific Research Applications
Organic Synthesis and Catalysis
The compound and its derivatives serve as key intermediates in the synthesis of condensed pyrazoles, demonstrating the versatility of pyrazole-based structures in constructing complex molecular architectures. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles and pyrazolo[4,3-c]pyridin-ones through cyclization of alkynylated intermediates (Eglė Arbačiauskienė et al., 2011). Such processes highlight the potential of these compounds in facilitating the development of new materials and drugs by enabling the creation of diverse molecular scaffolds.
Fluorescence Studies
Trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones synthesized from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate exhibit novel fluorescent properties, which can be harnessed in developing new fluorescent probes for biological and material science applications. The fluorescence intensity of these compounds is notably strong, suggesting their utility in enhancing fluorescence-based detection and imaging techniques (Yan‐Chao Wu et al., 2006).
Agrochemical Applications
In the agrochemical sector, derivatives of the compound have been explored for their nematocidal activity. A series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, derived from ethyl 4,4,4-trifluoroacetoacetate, showed promising nematocidal activity against M. incognita, indicating the potential of these compounds in developing new agrochemicals aimed at protecting crops from nematode infestations (Wen Zhao et al., 2017).
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets .
Mode of Action
It is known that pyrazole derivatives interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to affect a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives have been found to have a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of a compound .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are involved in inflammatory and signaling pathways . The interaction with these enzymes is primarily through binding to their active sites, leading to inhibition of their catalytic activities. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further stabilizing these interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to altered cellular responses . Furthermore, this compound has been shown to affect the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can lead to conformational changes in the enzyme structure, rendering it inactive . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. The presence of the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual breakdown, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for extended periods, indicating its potential for long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and analgesic properties . Higher doses can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and nucleus. This localization is crucial for its biological activity, as it allows the compound to interact with its target molecules effectively.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it influences mitochondrial function and energy production. Additionally, the compound can be found in the nucleus, where it affects gene expression and DNA replication. The precise localization of the compound is essential for its therapeutic potential and efficacy.
Properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c1-2-14-7-3-4-15-5-6(7)8(13-14)9(10,11)12/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOOHALLWVHBOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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